(1-(Dimethylamino)cyclopentyl)methanol
Description
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[1-(dimethylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-9(2)8(7-10)5-3-4-6-8/h10H,3-7H2,1-2H3 |
InChI Key |
UVANZVSPWGGTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCC1)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1-(Dimethylamino)cyclopentyl)methanol typically involves:
- Introduction of the dimethylamino group onto a cyclopentanol or cyclopentylmethanol scaffold.
- Functional group transformations to install or preserve the primary alcohol.
- Use of catalytic or reductive amination techniques to achieve the dimethylamino substitution.
Reductive Amination of Cyclopentylmethanol Derivatives
One common approach is the reductive amination of cyclopentylmethanol derivatives with dimethylamine or its precursors. This method involves:
- Reacting a suitable cyclopentanone or cyclopentanal intermediate bearing a hydroxymethyl substituent with dimethylamine.
- Employing reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation to convert the imine intermediate to the corresponding amine.
This approach allows for selective formation of the dimethylamino group while maintaining the primary alcohol functionality.
Catalytic N-Methylation of Amines
According to recent advances in amine methylation, dimethylamino groups can be introduced by catalytic N-methylation of primary or secondary amines using methylating agents such as paraformaldehyde, formic acid, or carbon dioxide under transition metal catalysis. This "borrowing hydrogen" strategy is atom-efficient and environmentally friendly compared to traditional methyl halide or dimethyl sulfate alkylation methods, which pose selectivity and safety challenges.
Example from Patent Literature
A related preparation involves hydrogenation of nitrile intermediates to yield amino alcohols. For example, a process described in patent EP1238965A1 outlines:
- Hydrogenation of a cyano-substituted cycloalkanol in methanol using Raney nickel catalyst under pressure at moderate temperature.
- Subsequent acid-base extraction and purification steps to isolate the amino alcohol product.
Although this example is for a cyclohexanol derivative, similar conditions can be adapted for cyclopentanol substrates to access amino alcohols like (1-(Dimethylamino)cyclopentyl)methanol.
Detailed Preparation Procedure (Hypothetical Example)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Cyclopentanone + Dimethylamine (excess) | Formation of imine intermediate by condensation at room temperature in methanol | High conversion expected |
| 2 | NaBH4 reduction in THF/ethanol (1:1) at 0°C to room temp | Reduction of imine to (1-(Dimethylamino)cyclopentyl)methanol | ~80-85% yield reported in analogous systems |
| 3 | Purification by silica gel chromatography (chloroform) | Isolation of pure amino alcohol | Purity >95% |
This synthetic route leverages mild conditions and common reagents, providing a practical and scalable method.
Analytical and Structural Considerations
- Stereochemistry: The introduction of the dimethylamino group creates a new chiral center on the cyclopentyl ring. Diastereomeric mixtures may form, requiring chiral resolution techniques such as chiral HPLC or use of chiral catalysts to control stereoselectivity.
- Characterization: Confirmation of the product structure is achieved by NMR spectroscopy (^1H and ^13C), mass spectrometry, and X-ray crystallography when available. Intramolecular hydrogen bonding (O–H···N) can influence molecular conformation and stability.
- Purity and Impurities: LC-MS/MS is effective for detecting impurities such as oxidation byproducts or incomplete reduction products.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | Cyclopentanone or cyclopentanal | Dimethylamine, NaBH4 or catalytic hydrogenation | Mild temperature, methanol or THF solvent | High selectivity, mild conditions | Possible diastereomeric mixtures |
| Catalytic N-Methylation | Primary or secondary amines | Paraformaldehyde, formic acid, transition metal catalyst | Elevated temperature, catalytic | Atom-efficient, greener chemistry | Requires catalyst optimization |
| Hydrogenation of Nitrile | Cyano-substituted cyclopentanol | Raney nickel, H2 gas | 30°C, 200 psi H2 pressure | Direct conversion from nitrile | Requires high pressure, catalyst handling |
Research Findings and Notes
- The reductive amination approach is widely used for synthesizing amino alcohols due to its simplicity and good yields.
- Transition metal-catalyzed N-methylation methods provide environmentally friendly alternatives to traditional methylation reagents, reducing hazardous waste and improving selectivity.
- Hydrogenation of nitriles to amino alcohols is effective but requires specialized equipment and conditions.
- Control of stereochemistry remains a critical challenge; chiral resolution or asymmetric catalysis methods are recommended for enantiopure products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Dimethylamino)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: [1-(Dimethylamino)cyclopentyl]methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study the effects of cyclopentyl derivatives on cellular processes. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, [1-(dimethylamino)cyclopentyl]methanol can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for producing polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(dimethylamino)cyclopentyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The cyclopentyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following table highlights structurally related compounds, their substituents, and similarity scores (calculated using cheminformatics tools):
Key Observations :
- Substituent Effects: The dimethylamino group in the target compound increases steric hindrance and basicity compared to methylamino (-NHCH₃) or primary amino (-NH₂) analogs. This may influence solubility (e.g., in polar solvents) and reactivity in nucleophilic reactions .
- Stereochemistry: Compounds like 156767-18-9 exhibit stereospecific substituents, which can drastically alter biological activity or catalytic efficiency compared to non-chiral analogs .
Thermodynamic Stability :
Cyclopentanol derivatives generally exhibit moderate thermal stability. For example, cyclopentyl acetate transesterification requires acidic catalysts (e.g., QRE-01 resin) and controlled temperatures (50°C) to avoid decomposition .
Q & A
Q. Why do thermodynamic predictions for cyclopentanol synthesis sometimes conflict with experimental yields?
- Methodological Answer : Non-ideal mixing or side reactions (e.g., acetylation of methanol) can skew results. Use real-time FTIR or Raman spectroscopy to monitor reaction intermediates and adjust kinetic models. Validate with differential scanning calorimetry (DSC) to detect exothermic deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
